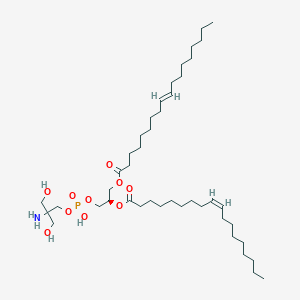
Sodium dicamba
概要
説明
Sodium dicamba is a derivative of dicamba, a selective systemic herbicide . It has been used for over 50 years to control about 200 broadleaf weeds . It is a Group 4, auxin-based herbicide that disrupts the normal growth patterns of target plants .
Synthesis Analysis
The synthesis of dicamba involves key chemical concepts and environmental processes associated with its formulations . New lower volatility formulations have been developed for use with dicamba-tolerant crops, such as N,N-bis(3-aminopropyl)methylamine as (BAPMA) dicamba salt .Molecular Structure Analysis
The molecular structure of Sodium dicamba is C8H5Cl2NaO3 . It is a chlorinated derivative of o-anisic acid .Chemical Reactions Analysis
Dicamba is a carboxylic acid salt and will behave as a weak base . It is also known to be highly mobile in soil, and significant leaching is possible .Physical And Chemical Properties Analysis
Dicamba is a white crystalline solid with a density of 1.57 and a melting point of 114 to 116 °C . Its water solubility is low . It is also highly mobile in soil, and significant leaching is possible .科学的研究の応用
Herbicide for Broadleaf Weed Management
Sodium dicamba has been traditionally used as an effective herbicide to manage around 200 types of broadleaf weeds. It operates as a Group 4, auxin-based herbicide, disrupting normal growth patterns in target plants .
Control of Glyphosate-Resistant Weeds
Research has shown that Sodium dicamba, applied alone or in tank mixtures with glyphosate, is effective in controlling glyphosate-resistant weeds, such as Palmer amaranth .
Eco-Friendly Degradation Processes
Dicamba can be degraded in eco-friendly processes like the Fenton-like process employing Hydrochar-Fe, which demonstrated approximately 100% degradation of dicamba within 5 hours without observable signs of intoxication in biological assays using beans (Phaseolus vulgaris) as indicator plants .
Impact on Non-Target Crops
Studies have investigated the effects of low-dose applications of dicamba on non-target crops like cucumber and cantaloupe, assessing visual injury, vine length reductions, and residue detection .
作用機序
Target of Action
Sodium dicamba, also known as dicamba-sodium, is a selective pre- and post-emergent herbicide . Its primary targets are broadleaf weeds and woody plants . It acts on these plants by disrupting their normal growth patterns .
Mode of Action
Dicamba functions as an auxin agonist . Auxins are plant hormones that regulate many plant processes, such as protein synthesis and cell growth . Dicamba mimics these naturally-occurring plant hormones, leading to abnormal and uncontrollable growth in the target plants . This disruption of normal plant functions eventually results in the death of the plant .
Biochemical Pathways
The biochemical pathways affected by dicamba involve the manipulation of plant phytohormone responses . Specifically, dicamba increases the production of ethylene and abscisic acid . These hormones play crucial roles in plant growth inhibition, senescence, and tissue decay .
Pharmacokinetics
It is also volatile, meaning it can easily evaporate and become airborne . These properties can impact the bioavailability of the compound in the environment.
Result of Action
The result of dicamba’s action is the death of the target plants . By mimicking auxins and disrupting normal plant growth, dicamba induces abnormal growth in the plant tissues . This abnormal growth disrupts normal plant functions and eventually leads to the plant’s death .
Action Environment
The action of dicamba can be influenced by various environmental factors. For instance, its volatility can lead to off-target drift, where dicamba inadvertently migrates to non-targeted neighboring areas, potentially damaging those plants . . Therefore, the environment plays a significant role in the action, efficacy, and stability of dicamba.
Safety and Hazards
特性
IUPAC Name |
sodium;3,6-dichloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCHRAMVPCKDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2O3.Na, C8H5Cl2NaO3 | |
| Record name | SODIUM DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027450 | |
| Record name | Sodium dicamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium dicamba appears as solid crystals., Solid; [CAMEO] | |
| Record name | SODIUM DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium dicamba | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7052 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
38 G SOLUBLE IN 100 ML WATER, The solubility of the sodium salt of dicamba in water is about 40%. | |
| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium dicamba | |
CAS RN |
1982-69-0 | |
| Record name | SODIUM DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicamba-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,6-dichloro-2-methoxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dicamba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,6-dichloro-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U752K13RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-METHOXY-3,6-DICHLOROBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5861 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of spray carrier salts on the effectiveness of sodium dicamba?
A1: Research suggests that the presence of certain salts in the spray carrier solution can significantly influence the efficacy of sodium dicamba. For instance, calcium chloride has been shown to antagonize the toxicity of sodium dicamba on kochia, a common weed. [] This antagonistic effect can be mitigated by adding ammonium sulfate or ammonium nitrate to the spray carrier, potentially by influencing droplet drying on the leaf surface. [, ]
Q2: How does the efficacy of sodium dicamba compare to its dimethylamine salt form (dimethylamine dicamba)?
A2: Studies indicate that the dimethylamine salt of dicamba generally exhibits greater herbicidal activity compared to sodium dicamba. [] This difference in efficacy might be attributed to variations in uptake, translocation, or the inherent activity of the different salt forms within the plant.
Q3: Are there any strategies to improve the control of difficult-to-manage weeds like dallisgrass using herbicides like dicamba?
A3: While dicamba isn't specifically highlighted for dallisgrass control in the provided research, the studies emphasize the importance of application timing for optimizing herbicide efficacy. For example, fall applications of herbicides targeting carbohydrate reserves in perennial weeds like dallisgrass can be more effective. [] This suggests that understanding the target weed's life cycle and aligning herbicide applications with periods of vulnerability are crucial for successful weed management.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)


![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
